(1R,2R)-2-(Difluoromethoxy)cyclopentan-1-amine
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Overview
Description
(1R,2R)-2-(Difluoromethoxy)cyclopentan-1-amine: is a chemical compound with the molecular formula C6H11F2NO It is characterized by the presence of a cyclopentane ring substituted with a difluoromethoxy group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: Specific synthetic routes and reaction conditions can vary, but they generally involve the use of difluoromethylating agents and amination reactions under controlled conditions .
Industrial Production Methods: Industrial production of (1R,2R)-2-(Difluoromethoxy)cyclopentan-1-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation of the final product to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: (1R,2R)-2-(Difluoromethoxy)cyclopentan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The difluoromethoxy and amine groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction .
Major Products: The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives .
Scientific Research Applications
Chemistry: In chemistry, (1R,2R)-2-(Difluoromethoxy)cyclopentan-1-amine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound may be used to study the effects of difluoromethoxy and amine groups on biological systems. It can serve as a model compound for understanding the interactions of similar structures with biological targets .
Medicine: Its unique chemical properties could be leveraged to develop new drugs with specific therapeutic effects .
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .
Mechanism of Action
The mechanism by which (1R,2R)-2-(Difluoromethoxy)cyclopentan-1-amine exerts its effects involves interactions with molecular targets and pathways. The difluoromethoxy and amine groups can interact with specific enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
trans-Cyclopentane-1,2-diamine: This compound is similar in structure but lacks the difluoromethoxy group.
trans-Cyclohexane-1,2-diamine: A higher homologue with a cyclohexane ring, commonly used in the synthesis of chiral ligands and biologically active compounds.
Uniqueness: (1R,2R)-2-(Difluoromethoxy)cyclopentan-1-amine is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
IUPAC Name |
(1R,2R)-2-(difluoromethoxy)cyclopentan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO/c7-6(8)10-5-3-1-2-4(5)9/h4-6H,1-3,9H2/t4-,5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDAQBVUGOMOFIG-RFZPGFLSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)OC(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)OC(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1807941-11-2 |
Source
|
Record name | rac-(1R,2R)-2-(difluoromethoxy)cyclopentan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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